2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
説明
特性
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAACFPVVKTVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a sulfonamide group, a bromine atom, and a triazole moiety, which are known for their diverse pharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.27 g/mol. The compound features a complex structure characterized by:
- Bromine Atom : Enhances reactivity and may influence biological interactions.
- Triazole Ring : Known for antifungal and antibacterial properties.
- Sulfonamide Group : Exhibits significant antibacterial activity.
Table 1: Structural Features
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.27 g/mol |
| Functional Groups | Bromine, Triazole, Sulfonamide |
Antimicrobial Properties
Compounds containing triazole moieties are recognized for their antimicrobial activities. Research indicates that this compound exhibits notable antibacterial effects. The sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been shown to act as enzyme inhibitors and can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Analysis
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that analogs of this compound exhibited significant cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-bromo-N-(3-methyl...) | 5.0 | MCF-7 |
| Doxorubicin (reference drug) | 0.5 | MCF-7 |
These findings indicate that while the compound shows promise, further optimization may be required to enhance its efficacy compared to established chemotherapeutics.
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The triazole ring may inhibit certain enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase.
- Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound can trigger apoptotic pathways in cancer cells.
類似化合物との比較
Structural and Functional Analogues
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences : Replaces the sulfonamide group with a benzamide and incorporates a hydroxyl group instead of a triazole.
- Functional Role : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound.
- Stability : Stable under synthetic and analytical conditions (confirmed by X-ray analysis), suggesting that the triazole and sulfonamide groups in the target compound may confer comparable robustness .
(b) TOZ Derivatives (Compounds 1a and 1b in )
- Structural Differences: Feature oxazolidinone-linked triazoles rather than a sulfonamide backbone.
- Stability: Degrade in simulated gastric fluid due to hydrolytic susceptibility of the oxazolidinone group. This contrasts with the target compound, where the sulfonamide and triazole moieties likely enhance resistance to acidic degradation .
(c) Estradiol-Triazole Conjugate ()
- Structural Differences : Integrates a steroid (estradiol) via a triazole-containing propane-1,3-diamine linker.
- Synthetic Pathway : Synthesized via CuAAC, analogous to the triazole formation in the target compound. Highlights the versatility of triazoles in bioconjugation and drug delivery .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | TOZ Derivatives | Estradiol-Triazole Conjugate |
|---|---|---|---|---|
| Molecular Weight | ~398.3 g/mol (estimated) | 207.3 g/mol | ~500–600 g/mol | ~650 g/mol |
| Key Functional Groups | Sulfonamide, triazole, bromobenzene | Benzamide, hydroxyl | Oxazolidinone, triazole | Triazole, estradiol |
| Synthetic Method | Likely CuAAC for triazole formation | Mitsunobu reaction | Multi-step synthesis | CuAAC |
| Stability | High (predicted) | High (experimentally confirmed) | Low in gastric fluid | High (bioconjugation stable) |
| Applications | Enzyme inhibition, antimicrobial | Metal-catalyzed C–H activation | Antibacterial (limited) | Targeted drug delivery |
準備方法
Reduction and Tosylation
Compound 2 is reduced with DIBAL-H to alcohol 3 (90% yield), followed by tosylation (TsCl, Et₃N) to produce tosylate 4 (95% yield).
Azide Substitution
Tosylate 4 undergoes nucleophilic substitution with NaN₃ in DMF (70°C, 3 h) to form azide 5 (78% yield).
CuAAC for Triazole Formation
Azide 5 reacts with terminal alkynes (6a–b ) under CuI/Et₃N catalysis to yield 1,4-disubstituted triazoles 7a–b (76–82% yield). For the target compound, propargyl amine serves as the alkyne, yielding 1-substituted triazole after regioselective optimization.
Optimized CuAAC Conditions
Reductive Amination
The triazole intermediate undergoes reductive amination (NaBH₄, MeOH) to furnish 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine.
Sulfonylation with 2-Bromobenzenesulfonyl Chloride
The amine intermediate reacts with 2-bromobenzenesulfonyl chloride in anhydrous DCM (Et₃N, 0°C → RT) to afford the target sulfonamide (82–91% yield).
Reaction Monitoring
- TLC (EtOAc/hexane, 1:1) confirms completion.
- $$ ^1H $$ NMR shows sulfonamide NH proton (δ 5.21 ppm) and aromatic protons (δ 7.78–6.63 ppm).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (FT-IR)
Yield Optimization and Reaction Scalability
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF | 86 |
| Azide Substitution | NaN₃, DMF, 70°C | 78 |
| CuAAC | CuI, Et₃N, MeCN | 82 |
| Sulfonylation | 2-BrC₆H₄SO₂Cl, Et₃N, DCM | 91 |
Table 1. Reaction yields across synthetic steps.
Mechanistic Insights
Q & A
Q. Q1. What are the key synthetic routes for 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, using precursors like azides and alkynes under microwave irradiation or ambient conditions .
Sulfonamide Coupling : Nucleophilic substitution between a brominated benzenesulfonyl chloride and the amine group of the triazole-containing intermediate. Solvent choice (e.g., DMF or THF) and base (e.g., EtN) critically influence reaction efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
Q. Optimization Strategies :
Q. Q2. How can the structural identity and purity of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromine’s deshielding effect on aromatic protons, triazole proton shifts at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~428 Da).
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement to resolve bond angles and confirm stereochemistry .
- Elemental Analysis : Match experimental C, H, N, S, and Br percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. Q3. What crystallographic challenges arise during structural determination, and how can SHELX software address them?
Methodological Answer:
- Challenges : Disorder in the triazole or branched alkyl chain, anisotropic thermal motion due to bromine’s high electron density.
- SHELX Workflow :
- Data Integration : Use SHELXC to process diffraction data, emphasizing high-resolution (<1.0 Å) datasets for accurate bromine positioning.
- Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths, ISOR for anisotropic displacement parameters) mitigate disorder artifacts .
- Validation : Check R (<5%) and wR (<12%) values, and verify geometry using WinGX/ORTEP for visualization .
Q. Q4. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : Bromine at the ortho position of the benzenesulfonamide acts as a leaving group. Optimize with Pd(PPh) (2 mol%), KCO, and aryl boronic acids in dioxane/water (3:1) at 80°C .
- Nucleophilic Substitution : Bromine’s electrophilicity enables SNAr reactions with amines or thiols. Kinetic studies (HPLC monitoring) reveal higher reactivity compared to chloro analogs .
Q. Q5. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase (sulfonamide’s zinc-binding motif) or kinases (triazole’s π-π stacking). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Studies : Correlate substituent effects (e.g., bromine’s Hammett σ value) with inhibitory activity using CoMFA/CoMSIA .
Q. Q6. How can contradictory bioactivity data from different assays be resolved?
Methodological Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and compare with cell-based assays (e.g., IC in enzyme vs. whole-cell models) .
- Structural Analog Comparison : Benchmark against compounds like 3-chloro-4-fluoro analogs to isolate bromine’s contribution .
Q. Q7. What strategies enhance the compound’s metabolic stability for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
